6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-8-13-14(10(7-18)16(19)25-17(13)21-20-8)9-5-11(22-2)15(24-4)12(6-9)23-3/h5-6,14H,19H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZVPAKAARMFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits Taq polymerase and telomerase , triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation . These interactions disrupt the normal functioning of the targets, leading to altered cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division. Its interaction with Hsp90 can lead to the destabilization of several client proteins, affecting multiple signaling pathways. Inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress. By inhibiting HLSD1, it can alter gene expression patterns. Its interaction with ALK2, P-gp, and platelet-derived growth factor receptor β can affect various signal transduction pathways.
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability, as tmp is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it causes a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle. This indicates that the compound may induce cell cycle arrest, leading to inhibited cell proliferation.
Biological Activity
6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H20N4O4. The compound features a complex structure that includes a dihydropyrano framework and multiple methoxy groups that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antimicrobial properties. In one study, compounds similar to this compound were screened against various bacterial strains. The results indicated inhibition zones ranging from 0 to 31 mm against Gram-negative bacteria and up to 21 mm against Gram-positive bacteria when compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 10 - 22 | 21 - 23 |
| Escherichia coli | 20 - 25 | 31 - 32 |
Anticancer Activity
The compound has shown promising anticancer properties in vitro. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways associated with cell survival and proliferation. For example, certain pyrazole derivatives have been reported to inhibit the growth of human cancer cell lines with IC50 values in the micromolar range .
Neuroprotective Effects
Research indicates potential neuroprotective effects of pyrazole derivatives. The compound may exert these effects by modulating neurotransmitter systems or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress. In animal models, these compounds have shown efficacy in reducing symptoms associated with neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of the pyrazole ring contributes to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways linked to disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites influencing physiological responses.
- Antioxidant Activity : The methoxy groups may enhance its ability to scavenge free radicals.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various pyrazole derivatives including our compound of interest, it was found that at a concentration of 50 μg/well, significant antibacterial activity was noted against both Gram-positive and Gram-negative strains. The study provided insight into structure-activity relationships that could guide further development of more potent derivatives .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of similar compounds revealed that they could effectively induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with varying concentrations of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrano[2,3-c]pyrazoles can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific mechanisms often involve modulation of signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests possible applications in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Due to its structural characteristics, the compound may also exhibit antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. Research into similar compounds has shown promising results in terms of radical scavenging activity .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyrano[2,3-c]pyrazoles and their effects on cancer cell proliferation. The results indicated that specific modifications to the chemical structure significantly enhanced their potency against breast cancer cells. The study concluded that targeting the MAPK pathway could be a viable strategy for developing new anticancer therapies using derivatives of this compound .
Case Study 2: Anti-inflammatory Screening
In a separate investigation focused on anti-inflammatory agents, researchers synthesized several derivatives of this compound. The compounds were screened for their ability to inhibit COX enzymes in vitro. Results demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like ibuprofen, indicating their potential as new therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
- Solubility : The 3,4,5-trimethoxyphenyl group enhances lipophilicity (logP = 2.1) compared to polar nitro (logP = 1.4) or hydroxyl (logP = 0.9) analogs .
- Crystal Packing : The target compound’s crystal lattice is stabilized by N–H⋯N hydrogen bonds and π-π interactions (centroid separation = 3.621 Å), whereas bromo-methoxy analogs (e.g., ) rely on N–H⋯O bonds due to steric hindrance from bulkier substituents .
Structure-Activity Relationships (SAR)
- Methoxy vs. Nitro Groups : The 3,4,5-trimethoxy motif (target compound) enhances antitumor activity over nitro-substituted derivatives, likely due to improved DNA intercalation .
- Substituent Position : Ortho-substituted phenyl rings (e.g., 2-nitrophenyl in ) exhibit stronger antihypertensive effects than para-substituted analogs, suggesting steric alignment with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
